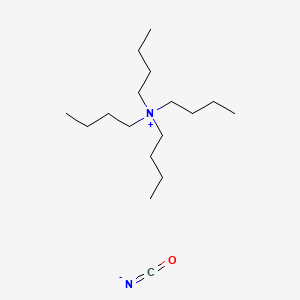
Tetrabutylammoniumcyanat
Übersicht
Beschreibung
Tetrabutylammonium cyanate (TBAC) is an alkylcyanate salt with a molecular formula of C16H36N2O2. It is a white, crystalline solid that is soluble in organic solvents such as alcohols, ethers, and ketones. It is a versatile reagent that can be used in a variety of synthetic applications, including the synthesis of polymers and other materials. In addition, TBAC has been studied for its potential applications in scientific research, such as its use as a catalyst or in the synthesis of biologically active compounds.
Wissenschaftliche Forschungsanwendungen
1. Katalyse bei der Synthese von freien Thiolen Tetrabutylammoniumcyanat kann als Katalysator für die Entschützung von aliphatischem Thioacetat verwendet werden, was die Synthese von freien Thiolen unterstützt. Dieser Prozess findet typischerweise in Gegenwart eines protischen Lösungsmittels statt .
Synthese von Cyanhydrin-Trimethylsilylethern
Es dient als Katalysator bei der O-TMS-Cyanosilylierung von Carbonylverbindungen, die unter Verwendung von Trimethylsilylcyanid (TMSCN) zur Bildung von Cyanhydrin-Trimethylsilylethern führt .
3. Quelle von Cyanidionen für kolorimetrische Studien this compound kann als Quelle für Cyanidionen verwendet werden, die für verschiedene kolorimetrische Studien essentiell sind, die das Vorhandensein und die Konzentration bestimmter Substanzen analysieren .
Herstellung von Tetrabutylammoniumfluorid (TBAF)
Es wird als Reaktant bei der Herstellung von Tetrabutylammoniumfluorid (TBAF) verwendet, das Anwendungen wie das Entfernen von Silylether-Schutzgruppen hat .
Feuchtigkeitsresistente Perowskit-Solarzellen
Im Bereich der Solarenergie werden Tetrabutylammonium-Kationen für ihr Potenzial erforscht, feuchtigkeitsresistente und semitransparente Perowskit-Solarzellen zu erzeugen, was zu haltbareren und effizienteren Solarpaneelen führen könnte .
Raman-Spektroskopie bei niedrigen Frequenzen
Die Verbindung wird auch in der Raman-Spektroskopie bei niedrigen Frequenzen untersucht, um intermolekulare Wechselwirkungen innerhalb von Tetrabutylammonium- und Tetrabutylphosphoniumsalzhydraten zu verstehen .
Wirkmechanismus
Target of Action
Tetrabutylammonium cyanate is a source of cyanide ion .
Mode of Action
Tetrabutylammonium cyanate, as a source of cyanide ion, can interact with various biochemical targets. It is often used as a reactant in the preparation of other compounds . For instance, it can be employed in the preparation of Tetrabutylammonium fluoride (TBAF), which is used to remove silyl ether protecting groups .
Result of Action
The molecular and cellular effects of Tetrabutylammonium cyanate’s action are largely dependent on its role as a reactant in the synthesis of other compounds . For example, it can contribute to the synthesis of Tetrabutylammonium fluoride (TBAF), which is used to remove silyl ether protecting groups .
Biochemische Analyse
Biochemical Properties
Tetrabutylammonium cyanate plays a significant role in biochemical reactions, particularly as a catalyst in the synthesis of polymers and other materials. It interacts with various enzymes, proteins, and biomolecules, facilitating reactions such as enzyme inhibition and metabolic processes . The compound’s interaction with enzymes like cyanase is crucial for the conversion of cyanate to ammonia and carbon dioxide, which are essential for various metabolic pathways .
Cellular Effects
Tetrabutylammonium cyanate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins involved in these processes . The compound’s impact on cell signaling pathways can lead to changes in gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Tetrabutylammonium cyanate involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrabutylammonium cyanate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the stability of Tetrabutylammonium cyanate can vary, affecting its efficacy and impact on cells over extended periods.
Dosage Effects in Animal Models
The effects of Tetrabutylammonium cyanate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the threshold effects and potential toxicity at high doses is essential for determining safe and effective usage in biochemical applications.
Metabolic Pathways
Tetrabutylammonium cyanate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites . The compound’s role in metabolic flux and its impact on metabolite levels are crucial for understanding its overall biochemical effects.
Transport and Distribution
Within cells and tissues, Tetrabutylammonium cyanate is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function within the biological system.
Subcellular Localization
The subcellular localization of Tetrabutylammonium cyanate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is essential for elucidating its activity and function at the subcellular level.
Eigenschaften
IUPAC Name |
tetrabutylazanium;isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CNO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELBUIFNFBCDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=[N-])=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192386 | |
| Record name | Tetrabutylammonium cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39139-87-2 | |
| Record name | Tetrabutylammonium cyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039139872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium cyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




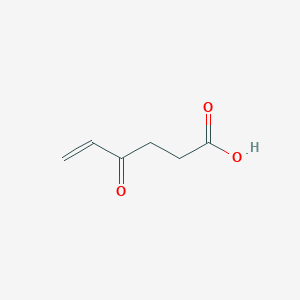
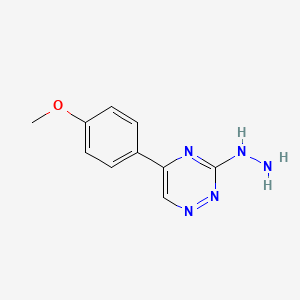

![Xanthylium, 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-, molybdatesilicate](/img/structure/B1599079.png)
![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl-](/img/structure/B1599082.png)

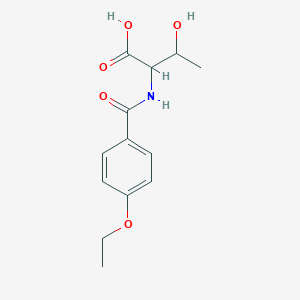
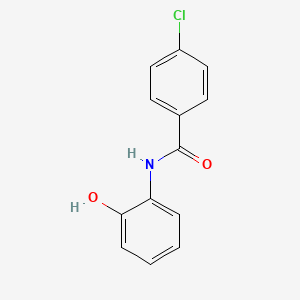

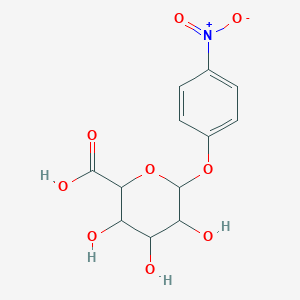
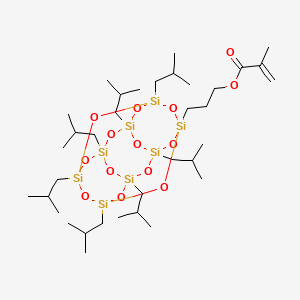
![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)
